molecular formula C8H9N3O4 B1427126 Ethyl 4-amino-5-nitronicotinate CAS No. 1203486-62-7

Ethyl 4-amino-5-nitronicotinate

Cat. No.: B1427126
CAS No.: 1203486-62-7
M. Wt: 211.17 g/mol
InChI Key: KVDAKFKDZAGSFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-nitronicotinate typically involves the nitration of ethyl nicotinate followed by the reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using catalytic hydrogenation or chemical reduction methods such as using tin(II) chloride in hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-5-nitronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-amino-5-nitronicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-nitronicotinate is primarily related to its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These properties make it a valuable intermediate in the synthesis of biologically active compounds .

Comparison with Similar Compounds

  • Ethyl 4-amino-3-nitrobenzoate
  • Ethyl 4-amino-2-nitrobenzoate
  • Ethyl 4-amino-6-nitronicotinate

Comparison: Ethyl 4-amino-5-nitronicotinate is unique due to the specific positioning of the amino and nitro groups on the nicotinate ring, which influences its reactivity and the types of reactions it can undergo.

Biological Activity

Ethyl 4-amino-5-nitronicotinate (C8H9N3O4) is a compound derived from nicotinic acid, characterized by its amino and nitro functional groups. This unique structure has led to interest in its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

This compound can be synthesized through the nitration of ethyl nicotinate followed by reduction processes. The typical synthesis involves using concentrated nitric and sulfuric acids for nitration, followed by catalytic hydrogenation or chemical reduction methods to convert the nitro group to an amino group.

The biological activity of this compound is largely attributed to its functional groups:

  • Amino Group : Capable of participating in hydrogen bonding and nucleophilic substitution reactions, enhancing its reactivity.
  • Nitro Group : Can undergo reduction to form reactive intermediates, contributing to its potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, the compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism for mitigating inflammatory responses in various disease models .

Case Studies

  • In Vivo Studies : In a mouse model of acute inflammation, administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups. This supports its role as an anti-inflammatory agent.
  • Pharmacological Screening : A pharmacological screening revealed that derivatives of this compound exhibited enhanced activity against certain cancer cell lines, indicating potential applications in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis with other similar compounds highlights the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotable Features
This compoundModerateSignificantUnique positioning of functional groups
Ethyl 4-amino-3-nitrobenzoateLowMinimalLacks nitro group at position 5
Ethyl 4-amino-6-nitronicotinateHighModerateAdditional nitro group enhances reactivity

Properties

IUPAC Name

ethyl 4-amino-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-10-4-6(7(5)9)11(13)14/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDAKFKDZAGSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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